2-Aminoanthracene
Overview
Description
2-Aminoanthracene is an organic compound with the molecular formula C14H11N. It belongs to the class of anthracenes, which are characterized by a system of three linearly fused benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
2-Aminoanthracene, also known as anthracen-2-amine, belongs to the class of organic compounds known as anthracenes . These are organic compounds containing a system of three linearly fused benzene rings .
Mode of Action
It is known that this compound can intercalate into dna, causing structural distortions and interfering with dna replication and transcription processes . This interaction with DNA can induce mutations by causing base pair substitutions and frameshift mutations, leading to genetic instability .
Result of Action
The result of this compound’s action is primarily genotoxic. It induces mutations by causing base pair substitutions and frameshift mutations, leading to genetic instability and potential tumorigenesis .
Action Environment
The action of this compound may be influenced by environmental factors. For instance, it may be unstable with prolonged exposure to air and light . Spillage is unlikely to penetrate soil .
Biochemical Analysis
Biochemical Properties
2-AA interacts with various biomolecules, playing a significant role in biochemical reactions. It has been used as a building block for organic semiconductors, offering better control over charge transport in the bulk of a material .
Cellular Effects
2-AA has been found to have significant effects on various types of cells and cellular processes. Studies have shown that exposure to 2-AA can lead to alterations in the endocrine and exocrine pancreas cellular morphology and induce diabetic-like symptoms in rats . It has also been linked to an increased incidence of type-1 diabetes (T1D), with exposure leading to over-expression of pro-inflammatory protein IL-6 and up-regulation of humoral genes IL-7 and IL-21 .
Molecular Mechanism
At the molecular level, 2-AA exerts its effects through various mechanisms. It has been found to influence the cross-linking reaction in the bulk of a material, optimizing the pattern outline and effectively avoiding photoresist footing .
Temporal Effects in Laboratory Settings
The effects of 2-AA change over time in laboratory settings. For instance, studies have shown that after 80 days of feeding rats with a diet containing 2-AA, significantly elevated plasma glucose and glycated hemoglobins were observed .
Dosage Effects in Animal Models
The effects of 2-AA vary with different dosages in animal models. For instance, rats fed with 50 mg/kg of diet 2-AA showed significant DNA damage, while those exposed to 75 mg/kg and 100 mg/kg of diet 2-AA demonstrated similar results .
Metabolic Pathways
2-AA is involved in various metabolic pathways. It has been found to be metabolized by rat hepatic S9 and hepatocytes induced in vivo or in vitro .
Transport and Distribution
2-AA is transported and distributed within cells and tissues in a manner that allows better control over charge transport in the bulk of a material .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminoanthracene can be synthesized through several methods. One common method involves the reduction of 2-nitroanthracene using a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 2-nitroanthracene. This process involves the use of a catalyst, such as palladium on carbon, under high pressure and temperature conditions. The hydrogenation reaction efficiently converts 2-nitroanthracene to this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Aminoanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-anthraquinone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form 2-amino-9,10-dihydroanthracene using reducing agents such as sodium borohydride.
Substitution: this compound can participate in electrophilic substitution reactions, such as nitration, to form 2-nitro-9,10-dihydroanthracene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitric acid in the presence of sulfuric acid.
Major Products:
Oxidation: 2-Anthraquinone.
Reduction: 2-Amino-9,10-dihydroanthracene.
Substitution: 2-Nitro-9,10-dihydroanthracene.
Scientific Research Applications
2-Aminoanthracene has a wide range of applications in scientific research:
Biology: The compound is employed in the study of DNA intercalation and mutagenicity due to its planar structure, which allows it to insert between DNA base pairs.
Comparison with Similar Compounds
2-Aminoanthracene can be compared with other similar compounds, such as:
1-Aminoanthracene: Similar in structure but differs in the position of the amino group.
2-Aminofluorene: Contains a fluorene core instead of an anthracene core.
9-Aminoacridine: Contains an acridine core and is used in similar applications, such as DNA intercalation studies.
Uniqueness: this compound is unique due to its specific position of the amino group on the anthracene core, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in the compound’s chemical and biological properties.
Properties
IUPAC Name |
anthracen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H,15H2 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSBALJAGZKWFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Record name | 2-AMINOANTHRACENE | |
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DSSTOX Substance ID |
DTXSID2024458 | |
Record name | 2-Aminoanthracene | |
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Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-aminoanthracene appears as yellow to brownish-yellow powder or solid. (NTP, 1992), Yellow solid; [HSDB] Deep yellow powder; [MSDSonline] | |
Record name | 2-AMINOANTHRACENE | |
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Record name | 2-Anthracenamine | |
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Boiling Point |
199 °F at 9 mmHg (sublimes) (NTP, 1992) | |
Record name | 2-AMINOANTHRACENE | |
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Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), SOL IN ALCOHOL, Slightly sol in ether | |
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Record name | 2-ANTHRACENAMINE | |
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Vapor Pressure |
0.00000405 [mmHg] | |
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Color/Form |
Yellow leaflets from alcohol | |
CAS No. |
613-13-8 | |
Record name | 2-AMINOANTHRACENE | |
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Record name | 2-AMINOANTHRACENE | |
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Melting Point |
460 to 466 °F (NTP, 1992), 238-241 °C | |
Record name | 2-AMINOANTHRACENE | |
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Retrosynthesis Analysis
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